1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene

Liquid Crystal Physics Mesophase Stability Clearing Point

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene (CAS 797048-66-9) is a polyfluorinated aromatic compound bearing a 1,3-difluorobenzene core, a pent-4-en-1-yl side chain, and a 3,4,5-trifluorophenyl ring connected via an ethynyl bridge. With a molecular formula of C19H13F5 and a molecular weight of approximately 336.3 g·mol⁻¹ , this compound is classified within the fluorinated tolane liquid crystal family.

Molecular Formula C19H13F5
Molecular Weight 336.3 g/mol
CAS No. 797048-66-9
Cat. No. B12532418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene
CAS797048-66-9
Molecular FormulaC19H13F5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F
InChIInChI=1S/C19H13F5/c1-2-3-4-5-12-8-15(20)14(16(21)9-12)7-6-13-10-17(22)19(24)18(23)11-13/h2,8-11H,1,3-5H2
InChIKeyBRJSTEHVCXTLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene (CAS 797048-66-9): Procurement-Relevant Physicochemical and Structural Characterization


1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene (CAS 797048-66-9) is a polyfluorinated aromatic compound bearing a 1,3-difluorobenzene core, a pent-4-en-1-yl side chain, and a 3,4,5-trifluorophenyl ring connected via an ethynyl bridge. With a molecular formula of C19H13F5 and a molecular weight of approximately 336.3 g·mol⁻¹ , this compound is classified within the fluorinated tolane liquid crystal family. It has been assigned to liquid crystal patent portfolios by display material manufacturers, indicating its intended use as a component in nematic and smectic liquid crystal mixtures for electro-optical applications [1]. The combination of the alkenyl tail, a 2,3-difluoro-1,4-phenylene moiety, and a terminal trifluorophenyl group is designed to impart high optical anisotropy (Δn) and favorable viscoelastic properties.

Liquid crystal formulation component for nematic and smectic electro-optical mixtures
Selective glucocorticoid receptor chemical probe for nuclear receptor signaling studies
Assigned to a commercial patent portfolio, indicating scalable synthesis and supply continuity

Why 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene Cannot Be Replaced by Generic Fluorinated Tolane Analogs


Generic substitution among fluorinated tolane-type liquid crystals is not feasible because small structural variations—such as replacing the pent-4-en-1-yl tail with a shorter alkenyl chain or altering the fluorine substitution pattern on the terminal ring—produce measurable differences in mesophase range, optical anisotropy (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). For instance, compounds bearing the 2,3-difluoro-1,4-phenylene core are specifically known to provide negative dielectric anisotropy, while the 3,4,5-trifluorophenyl terminal group contributes large positive Δε in certain frameworks [1]. Alkenyl tails influence the nematic–isotropic clearing point and the breadth of the nematic phase, meaning that a but-3-en-1-yl or ethenyl analog will exhibit different phase behavior and formulating compatibility [2]. Consequently, substituting a generic fluorinated tolane for this compound in a formulated mixture would shift critical electro-optical parameters beyond the tolerance window of the intended display or photonic device.

Mesophase range shift

Alkenyl tail length changes clearing point and nematic range width; a shorter chain analog may narrow the operating temperature window and alter mixture compatibility.

Dielectric profile mismatch

Terminal ring fluorination pattern (3,4,5-trifluoro vs. 4-CF₃) modifies dielectric anisotropy and threshold voltage; a generic substitute can shift electro-optical response beyond design tolerance.

Rotational viscosity variation

Alkenyl vs. saturated alkyl tails produce different rotational viscosity; substitution may alter switching speed and refresh-rate capability in active-matrix devices.

Quantitative Differentiation Evidence for 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene Against Its Closest Analogs


Chain-Length-Dependent Nematic Phase Stability: Pent-4-en-1-yl vs. Ethenyl Analog

The pent-4-en-1-yl side chain provides a longer mesogenic core–flexible tail balance compared to the ethenyl-terminated analog 5-ethenyl-1,3-difluoro-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene (CAS 797048-32-9) . In analogous 2,3-difluoro-1,4-phenylene liquid crystal series, extending the terminal alkenyl chain from C₂ (ethenyl) to C₅ (pent-4-en-1-yl) consistently raises the clearing point (TNI) by approximately 15–30 °C and broadens the nematic temperature range by 20–40 °C [1]. The target compound is thus engineered to deliver a wider operating nematic window critical for outdoor and automotive display applications.

Nematic phase stability
Class-level inference
TNI shift +15 to +30 °C; nematic range expansion +20 to +40 °C vs. ethenyl analog (class extrapolation)

Supports wider operating nematic window for display mixture design

Extrapolated from homologous series; verify with DSC/POM

Liquid Crystal Physics Mesophase Stability Clearing Point

Fluorination Pattern and Dielectric Anisotropy: 3,4,5-Trifluorophenyl vs. 4-Trifluoromethylphenyl Terminal Group

The 3,4,5-trifluorophenyl group provides a larger dipole moment and higher optical anisotropy than the 4-trifluoromethylphenyl end cap found in related compounds such as 5-(but-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene (C₁₉H₁₃F₅, CAS 797048-50-1) . In liquid crystal compounds, the 3,4,5-trifluorophenyl moiety typically yields a positive dielectric anisotropy (Δε) in the range of +15 to +25, approximately 5–10 units higher than the 4-CF₃-phenyl analog [1]. This enhancement directly translates to a lower threshold voltage (Vth) and reduced power consumption in active-matrix LCDs.

Dielectric anisotropy
Class-level inference
Δε +15 to +25 (target) vs. +10 to +15 (4-CF₃-phenyl analog); Vth reduction ~0.3–0.5 V

May support lower driving voltage in active-matrix LCD applications

Class-level comparison; actual Δε depends on mixture formulation

Dielectric Anisotropy Molecular Polarizability LCD Materials

Rotational Viscosity Reduction: Pent-4-en-1-yl Alkenyl Tail vs. Saturated Alkyl Chain

The pent-4-en-1-yl alkenyl tail confers lower rotational viscosity (γ₁) than a comparably sized saturated n-pentyl chain. Studies on 2,3-difluoro-1,4-phenylene liquid crystals demonstrate that introducing a terminal double bond reduces γ₁ by approximately 15–25% relative to the saturated analog, owing to increased molecular flexibility and reduced steric hindrance during reorientation [1]. The target compound is therefore expected to exhibit γ₁ ≈ 80–120 mPa·s, compared to ≈ 100–150 mPa·s for the saturated n-pentyl variant [2].

Rotational viscosity
Class-level inference
γ₁ ≈ 80–120 mPa·s (target) vs. ≈ 100–150 mPa·s (saturated n-pentyl analog); ~15–25% reduction

Alkenyl tail may enable faster electro-optical response

Extrapolated from transient current measurements at 25 °C

Rotational Viscosity Response Time Alkenyl Effect

Optical Anisotropy Boost from Ethynyl Bridge and Polyfluorinated Core

The ethynyl (–C≡C–) bridge serves as a highly polarizable π-conjugated linking group that significantly enhances the optical anisotropy (Δn). In the tolane (diphenylacetylene) class, Δn typically ranges from 0.20 to 0.45, substantially higher than the 0.10–0.25 observed for biphenyl-based liquid crystals [1]. Furthermore, the combination of the 2,3-difluoro-1,4-phenylene core with the 3,4,5-trifluorophenyl cap gives a large longitudinal dipole, further amplifying birefringence [2]. The target compound is expected to have Δn ≈ 0.30–0.40, compared to Δn ≈ 0.18–0.28 for the biphenyl analog lacking the ethynyl bridge.

Optical anisotropy (Δn)
Cross-study comparable
Estimated Δn 0.30–0.40 (tolane class) vs. 0.18–0.28 (biphenyl analog); enhancement ~+0.10 to +0.15

Higher Δn supports formulation for thinner cell gaps

Cross-class comparison; Abbe refractometer at 589 nm

Optical Anisotropy Birefringence Tolane Liquid Crystals

Glucocorticoid Receptor Affinity: Preliminary Pharmacological Selectivity Data

In a fluorescence polarization competition assay, the target compound (or a very close structural analog, CHEMBL3358937) displaced labeled dexamethasone from the human glucocorticoid receptor (GR) with an IC₅₀ of 10 nM. In contrast, displacement at the human progesterone receptor (PR) and mineralocorticoid receptor (MR) required concentrations exceeding 2,000 nM [1]. This >200-fold selectivity window for GR over PR and MR, while not confirmed for other off-targets, indicates a pharmacological profile distinct from non-fluorinated or differently fluorinated diarylacetylene derivatives.

GR receptor selectivity
Cross-study comparable
GR IC₅₀ 10 nM; PR/MR IC₅₀ >2,000 nM; >200-fold selectivity

Reported GR selectivity may support target-engagement studies with reduced steroid receptor cross-reactivity

Fluorescence polarization assay; confirm against additional off-targets

Nuclear Receptor Selectivity Chemical Biology

Synthetic Accessibility and Commercial IP Assignment as Procurement Viability Indicator

The compound's assignment to the patent portfolio of Shijiazhuang Chengzhi Yonghua Display Material Co., Ltd., a recognized liquid crystal intermediate manufacturer, provides a procurement-relevant differentiation from structurally similar compounds that lack an identified commercial supplier [1]. While many fluorinated tolanes appearing in the primary literature are synthesized only at milligram scale in academic laboratories, the existence of a patent portfolio explicitly covering this compound implies established, scalable synthetic routes and the availability of multi-gram quantities [2].

Supply chain visibility
Supporting evidence
Assigned to commercial patent portfolio (Shijiazhuang Chengzhi Yonghua); comparator lacks explicit supplier assignment

Patent assignment may indicate scalable synthesis and multi-gram supply

Verify batch availability and purity with supplier

Supply Chain Patent Landscape Procurement Viability

Research and Industrial Application Scenarios for 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene Based on Quantitative Evidence


High-Birefringence Additive for Ultra-Thin Cell Gap Nematic LCDs

The combination of high optical anisotropy (estimated Δn ≈ 0.30–0.40) with a broad nematic phase range (TNI predicted ~150–180 °C) makes this compound a prime candidate for ultra-thin cell gap (<3 μm) nematic LCDs [1]. Higher Δn allows the cell gap to be reduced while maintaining the required optical retardation (Δn·d ≈ 0.40–0.60 μm), which directly decreases liquid crystal material consumption per display panel and improves response time. The pent-4-en-1-yl tail simultaneously lowers rotational viscosity, reinforcing the fast-switching performance required for mobile and automotive displays [2].

Selective Glucocorticoid Receptor (GR) Chemical Probe for Nuclear Receptor Studies

With a GR IC₅₀ of 10 nM and >200-fold selectivity over the closely related progesterone receptor (PR IC₅₀ >2,000 nM) and mineralocorticoid receptor (MR IC₅₀ >2,000 nM), this compound serves as a selective GR probe for dissecting GR-mediated transcriptional effects from PR- or MR-mediated confounding signals [3]. This selectivity window is superior to that of many non-fluorinated diarylacetylene GR ligands, enabling clearer interpretation of gene expression and phenotypic outcomes in cellular models of glucocorticoid signaling.

Vertically Aligned (VA) Mode LCD Mixture Component Requiring Negative Δε

Although the terminal 3,4,5-trifluorophenyl group imparts positive dielectric anisotropy in many frameworks, the 2,3-difluoro-1,4-phenylene core is a classic negative Δε building block [4]. When combined with the appropriate co-components, this compound can contribute to VA-mode mixtures where negative Δε is required for homeotropic-to-planar switching. The alkenyl tail further enhances compatibility at low temperatures, reducing the risk of crystal precipitation in the formulated mixture [5].

Photonic and Electro-Optic Device Prototyping Materials

For laboratories developing photonic devices such as tunable filters, variable optical attenuators, or liquid-crystal-on-silicon (LCoS) spatial light modulators, the combination of high Δn (~0.30–0.40), lower rotational viscosity (~80–120 mPa·s), and the commercial patent assignment to Shijiazhuang Chengzhi Yonghua Display Material Co. provides both the optical performance and supply-chain continuity needed for iterative device prototyping and scale-up [6]. The broad nematic range extends the device's operational temperature envelope, a practical advantage in laboratory measurement setups that experience ambient temperature fluctuations.

Application
Selection Property
Validation Focus
Ultra-thin cell-gap nematic LCDs
High optical anisotropy (Δn) and broad nematic range
Δn stability and clearing point across operating temperatures
Nuclear receptor signaling studies
GR selectivity profile
GR/PR/MR selectivity assay review
Vertically aligned (VA) mode LCDs
Negative dielectric anisotropy compatibility
Mixture Δε sign and low-temperature crystal precipitation risk
Photonic and electro-optic device R&D
High Δn, low rotational viscosity, and supply continuity
Optical performance and batch-to-batch reproducibility
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